Pemetrexed Impurity D: A Comprehensive Technical Guide for Drug Development Professionals
Pemetrexed Impurity D: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Examination of the Chemical Properties, Formation Pathways, and Analytical Control of a Key Pemetrexed-Related Compound
Introduction
Pemetrexed, a multi-targeted antifolate drug, is a cornerstone in the treatment of non-small cell lung cancer and mesothelioma. Its mechanism of action relies on the inhibition of several key enzymes in the folate pathway, ultimately disrupting DNA synthesis in rapidly dividing cancer cells. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Pemetrexed Impurity D, also known as Pemetrexed Triacid or Pemetrexed glutamide, is a significant process-related impurity that requires careful monitoring and control. This technical guide provides a comprehensive overview of the chemical structure, formation, and analytical methodologies for Pemetrexed Impurity D, offering valuable insights for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
Pemetrexed Impurity D is a tri-carboxylic acid derivative of pemetrexed. Its chemical identity is well-established, with a specific CAS number and molecular formula.
| Property | Value | Source(s) |
| Chemical Name | (2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | [1][2][3] |
| Synonyms | Pemetrexed EP Impurity D, Pemetrexed Triacid, Pemetrexed glutamide | [1][2][3] |
| CAS Number | 144051-68-3 | [1][2][3] |
| Molecular Formula | C25H28N6O9 | [1][3] |
| Molecular Weight | 556.53 g/mol | [1][3] |
The presence of an additional glutamic acid moiety in Pemetrexed Impurity D, in comparison to the parent drug Pemetrexed, significantly alters its polarity and other physicochemical properties. This has direct implications for its chromatographic behavior and the development of appropriate analytical methods for its separation and quantification.
Caption: Chemical structure of Pemetrexed Impurity D.
Formation and Synthesis
Pemetrexed Impurity D is primarily considered a process-related impurity, meaning its formation is linked to the synthetic route used to manufacture Pemetrexed.[1] The key precursor for the formation of this impurity is the presence of α-ethyl L-glutamate in the starting materials.[1][4]
The synthesis of Pemetrexed typically involves the coupling of a protected pyrrolo[2,3-d]pyrimidine core with a glutamic acid derivative. If the glutamic acid starting material contains α-ethyl L-glutamate as an impurity, this can react in a similar manner to the desired reactant, leading to the formation of Pemetrexed Impurity D.[4][]
A general synthetic pathway leading to Pemetrexed Impurity D can be described as follows:
-
Preparation of α-ethyl L-glutamate: This can be present as an impurity in the diethyl L-glutamate starting material.[4]
-
Peptide Coupling: The pyrrolo[2,3-d]pyrimidine core is activated and then coupled with the mixture of glutamic acid derivatives. The α-ethyl L-glutamate will also participate in this coupling reaction.
-
Hydrolysis: Subsequent hydrolysis of the ester groups to form the final active pharmaceutical ingredient will also hydrolyze the ester on the impurity, resulting in the tri-carboxylic acid structure of Pemetrexed Impurity D.[]
Caption: Simplified formation pathway of Pemetrexed Impurity D.
Analytical Methodologies for Detection and Quantification
The control of Pemetrexed Impurity D to acceptable levels, as defined by regulatory bodies, is a critical quality attribute of the Pemetrexed drug substance and product. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of Pemetrexed and its related substances, including Impurity D.[6][7][8]
A Representative HPLC Method
A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically employed. The following is a generalized protocol based on common practices in the pharmaceutical industry.
Experimental Protocol: RP-HPLC for Pemetrexed and Impurity D
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[9]
-
Mobile Phase A: An aqueous buffer, such as a phosphate buffer, with pH adjusted to around 3-6.[6][9]
-
Mobile Phase B: A polar organic solvent, typically acetonitrile or methanol.[6][9]
-
Gradient Elution: A gradient program is often necessary to achieve adequate separation of Pemetrexed from its impurities, including the more polar Impurity D. The gradient will typically start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: A typical flow rate is in the range of 1.0-1.5 mL/min.[6]
-
Column Temperature: The column is usually maintained at a constant temperature, for instance, 25-30 °C, to ensure reproducibility.
-
Detection Wavelength: UV detection is typically performed at a wavelength where both Pemetrexed and Impurity D have significant absorbance, often around 230-254 nm.[6][9]
-
-
Sample and Standard Preparation:
-
Standard Solution: A reference standard of Pemetrexed Impurity D is required for accurate quantification. A stock solution is prepared by dissolving a known amount of the standard in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Sample Solution: The Pemetrexed drug substance or drug product is dissolved in the same diluent to a known concentration.
-
Spiked Sample (for method validation): To demonstrate the method's ability to separate the impurity from the main component, a sample of Pemetrexed is spiked with a known amount of the Pemetrexed Impurity D standard.
-
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for Pemetrexed and Pemetrexed Impurity D based on their retention times, as determined from the analysis of the reference standards.
-
Quantify the amount of Pemetrexed Impurity D in the sample by comparing its peak area to the peak area of the known standard.
-
Caption: General workflow for HPLC analysis of Pemetrexed Impurity D.
Conclusion
A thorough understanding of the chemical properties, formation pathways, and analytical control of Pemetrexed Impurity D is paramount for ensuring the quality, safety, and efficacy of Pemetrexed-containing drug products. This technical guide has provided a detailed overview of this critical impurity, from its fundamental chemical identity to the practical aspects of its analytical determination. By implementing robust analytical methods and maintaining stringent control over the manufacturing process, pharmaceutical scientists and manufacturers can effectively manage the levels of Pemetrexed Impurity D, thereby contributing to the delivery of high-quality medicines to patients.
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